Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate
Description
Methyl 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a bromine atom at position 7 and a methyl carboxylate group at position 2. Its molecular formula is C₈H₆BrN₃O₂, with a CAS registry number 22276-95-5 . This compound is of significant interest in medicinal chemistry due to the imidazo[4,5-c]pyridine scaffold, which is prevalent in kinase inhibitors and antiviral agents. The bromine substituent enhances electrophilicity, facilitating cross-coupling reactions, while the ester group offers versatility for further derivatization.
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 7-bromo-3H-imidazo[4,5-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-11-5-3-10-2-4(9)6(5)12-7/h2-3H,1H3,(H,11,12) |
InChI Key |
MLJULEJKYGCOFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=NC=C2N1)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Step 3: Introduction of the Methyl Ester Group
- Methyl esterification is achieved either by direct use of methyl chloroformate during cyclization or by transesterification of carboxylic acid intermediates under acidic conditions (e.g., reflux with methanol and catalytic sulfuric acid).
Catalytic and Coupling Reactions for Functionalization
The bromine substituent at the 7-position enables further functionalization via palladium- or copper-catalyzed cross-coupling reactions, expanding the compound’s utility.
| Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | 80–100 °C, 12–24 h, THF solvent | 70–85 | 7-Aryl-imidazopyridine |
| Buchwald-Hartwig Amination | CuBr or Pd catalyst, amines | 100 °C, 24 h | 60–75 | 7-Amino substituted derivatives |
| N3-Alkylation | Alkyl bromides, phase transfer catalyst | 60 °C, 8 h | 65–80 | N3-Benzyl-imidazopyridine |
These reactions enable the synthesis of diverse derivatives for biological and material applications.
Hydrolysis and Transesterification of the Methyl Ester
The methyl ester group at position 2 can be hydrolyzed or transesterified to yield carboxylic acid or other ester analogs.
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | 6 M HCl, reflux, 6–8 h | 7-Bromo-imidazopyridine-2-carboxylic acid | 85–92 | |
| Base Hydrolysis | 2 M NaOH, EtOH/H₂O (1:1), 50 °C, 4 h | Sodium carboxylate salt | 78–88 | |
| Transesterification | ROH (e.g., EtOH), H₂SO₄ (cat.), reflux, 12 h | Ethyl ester analog | 65–75 |
One-Pot Synthesis Approach
Recent advances have demonstrated a one-pot synthetic protocol combining nucleophilic aromatic substitution, reduction, and cyclization steps without isolation of intermediates. This method utilizes:
- Primary amines and aldehydes in H₂O/isopropanol solvent,
- Zinc dust and concentrated HCl for reduction,
- Heating at 80–85 °C for sequential reaction steps.
This approach significantly improves efficiency and yield, enabling rapid access to substituted imidazo[4,5-c]pyridine derivatives.
Mechanistic Insights
- The bromine atom at the 7-position acts as an electron-withdrawing group, enhancing electrophilic aromatic substitution and facilitating cross-coupling reactions.
- The methyl ester group is electron-deficient, directing nucleophilic attack towards the nitrogen atoms of the imidazole ring, influencing cyclization pathways.
- Radical cyclization pathways have been observed under copper(I)/aerial oxygen conditions, generating iminyl radicals that promote ring closure to fused heterocycles.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is primarily related to its ability to interact with specific molecular targets. The bromine atom and the carboxylate group facilitate binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Imidazo-Pyridine Derivatives
(a) 7-Chloro-3H-imidazo[4,5-b]pyridine (CAS 90993-26-3)
- Structure : Chlorine at position 7 on imidazo[4,5-b]pyridine.
- Key Differences: The imidazo[4,5-b]pyridine isomer differs in nitrogen positioning, altering electron distribution and binding affinity compared to the [4,5-c] isomer.
(b) 2-Bromo-3H-imidazo[4,5-c]pyridine (CAS 1638763-34-4)
- Structure : Bromine at position 2 instead of 5.
- Key Differences :
(c) Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS 2436583-40-1)
- Structure : Ethyl ester, chlorine at position 6, and methyl at position 7 on imidazo[4,5-b]pyridine.
- Methyl and chloro substituents modify steric and electronic profiles, influencing target binding in kinase inhibition .
Heterocyclic Core Modifications
(a) Methyl 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate (CAS 1256806-74-2)
- Structure : Tetrahydrothiazolo[4,5-c]pyridine with a methyl ester.
- Key Differences :
(b) Methyl 7-Bromo-5-butyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbimidate
- Structure: Thieno[3,2-c]pyridine core with bromine, butyl, and oxo groups.
- Key Differences: The thieno ring (sulfur-containing) vs. imidazo ring (nitrogen-containing) modifies electronic properties and hydrogen-bonding capacity.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |
|---|---|---|---|---|
| Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate | C₈H₆BrN₃O₂ | 256.06 | 22276-95-5 | Br (C7), COOMe (C2) |
| 7-Chloro-3H-imidazo[4,5-b]pyridine | C₆H₄ClN₃ | 153.57 | 90993-26-3 | Cl (C7) |
| Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate | C₁₀H₁₀ClN₃O₂ | 239.66 | 2436583-40-1 | Cl (C6), Me (C7), COOEt (C2) |
| Methyl 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate | C₈H₁₀N₂O₂S | 198.25 | 1256806-74-2 | Saturated ring, COOMe (C2) |
Biological Activity
Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound characterized by a complex fused imidazole and pyridine ring system. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 296.12 g/mol. The presence of a bromine atom at the 7-position and a carboxylate group at the 2-position significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrN₃O₂ |
| Molecular Weight | 296.12 g/mol |
| CAS Number | Not specified |
| Structural Features | Fused imidazole-pyridine structure |
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The bromine atom enhances the compound's binding affinity, allowing it to modulate biochemical pathways involved in inflammation and cancer progression. Specific mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in tumor growth.
- Receptor Modulation : It may act on specific receptors that play roles in cellular signaling pathways.
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound:
- In vitro Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. For instance, it has been reported to inhibit proliferation with an IC50 value in the low micromolar range.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : The compound demonstrates activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 50 µM to 100 µM depending on the strain tested .
Case Study 1: Anticancer Activity
In a study focusing on human colon carcinoma cells (HCT116), this compound was found to induce apoptosis through the activation of caspase pathways. The results suggested that this compound could be developed into a therapeutic agent for colorectal cancer treatment.
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated that it effectively inhibited bacterial growth with notable potency against resistant strains, highlighting its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid | Chlorine atom instead of bromine | Moderate anticancer activity |
| 7-Fluoro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid | Fluorine atom; different reactivity | Lower antimicrobial activity |
| 7-Iodo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid | Iodine atom; higher molecular weight | Similar anticancer effects |
Q & A
Q. What are the common synthetic routes for Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate?
The compound is typically synthesized via cyclization reactions. A phase-transfer catalysis (PTC) approach using 5-bromopyridine-2,3-diamine derivatives and methyl chloroformate in solvents like DMF under acidic conditions (e.g., p-toluenesulfonic acid) is effective. Reaction optimization includes temperature control (80–100°C) and purification via column chromatography . Alternative routes involve microwave-assisted synthesis for improved yields and reduced reaction times .
Q. How is the compound characterized structurally?
Key techniques include:
- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., bromine at C7, methyl carboxylate at C2).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 270.08 for CHBrNO) .
- Infrared (IR) spectroscopy : Identification of ester carbonyl stretches (~1700 cm) .
Q. What are the critical structural features influencing reactivity?
The imidazo[4,5-c]pyridine core provides rigidity, while the bromine at C7 enables cross-coupling reactions (e.g., Suzuki-Miyaura). The methyl carboxylate at C2 serves as a directing group for further functionalization. Substituent positioning affects electronic properties and hydrogen-bonding interactions .
Q. What derivatives are commonly synthesized from this compound?
Derivatives include:
- C7-modified analogs : Bromine substitution with aryl/heteroaryl groups via palladium catalysis .
- Ester hydrolysis : Conversion to carboxylic acids for metal coordination or prodrug development .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in spectroscopic data?
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL) provides unambiguous bond-length/angle measurements and confirms regiochemistry. For example, SCXRD can distinguish between C7 bromination vs. alternative positions in imidazo-pyridine systems, resolving conflicting NOE or coupling constant data .
Q. What strategies optimize regioselectivity in C7 functionalization?
- Directing groups : Use of carboxylate or pyridine N-oxide to steer metalation or cross-coupling at C7.
- Protection/deprotection : Temporary masking of reactive sites (e.g., Boc protection of N1-H) to avoid undesired side reactions .
Q. How do structural modifications impact binding to biological targets?
Structure-activity relationship (SAR) studies involve:
- Substituent variation : Comparing C7-Br vs. C7-Cl or C7-aryl analogs in kinase inhibition assays.
- Pharmacophore modeling : Identifying critical H-bond acceptors (e.g., carboxylate oxygen) for target engagement.
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How to troubleshoot inconsistencies in synthetic yields?
- Reaction monitoring : Use LC-MS to detect intermediates and byproducts.
- Solvent optimization : Replace DMF with DMA or NMP if decomposition occurs.
- Catalyst screening : Test Pd/Pd systems (e.g., Pd(dppf)Cl) for cross-coupling efficiency .
Q. What are best practices for experimental phasing in crystallography?
Q. How to design assays for evaluating antiviral activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
